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Compound of Interest

Compound Name: NBI-98782

Cat. No.: B560173

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety profile of NBI-
98782, the active metabolite of valbenazine (Ingrezza®). Valbenazine is a selective vesicular
monoamine transporter 2 (VMATZ2) inhibitor. This document summarizes key preclinical
findings, including general toxicology, cardiovascular safety, reproductive and developmental
toxicology, and central nervous system (CNS) effects. Detailed experimental protocols and
guantitative data are presented to facilitate a thorough understanding of the non-clinical safety
assessment of this compound.

Core Safety and Toxicology Findings

Preclinical studies have established a safety profile for valbenazine, with primary findings
related to its pharmacological activity of monoamine depletion. Key observations include effects
on the central nervous system, cardiovascular system (specifically QT interval prolongation at
high doses), and reproductive outcomes in animal models.

General Toxicology

Repeat-dose toxicology studies were conducted in mice and rats to evaluate the overall toxicity
profile of valbenazine.

Table 1: Summary of Repeat-Dose Toxicology Studies
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o Test System: CD-1 Mice.

o Administration: Oral gavage.

e Dose Groups: Vehicle control, 30, 100, 300, and 600 mg/kg/day.
o Duration: 24 days, followed by a recovery period.

» Observations: Clinical signs were recorded daily. Body weight and food consumption were
measured weekly. At termination, a full necropsy was performed, and selected tissues were
examined microscopically.

o Toxicokinetics: Plasma samples were collected at specified time points to determine the
systemic exposure to valbenazine and its metabolites.

Cardiovascular Safety Pharmacology

The cardiovascular safety of valbenazine was evaluated through in vitro and in vivo studies,
with a focus on the potential for QT interval prolongation.

In Vitro hERG Assay

Valbenazine was assessed for its potential to inhibit the human ether-a-go-go-related gene
(hERG) potassium channel, a key indicator of potential QT prolongation.

Table 2: In Vitro hERG Channel Inhibition

Compound IC50 (pM)

Valbenazine 2.0[3]

o Test System: Human embryonic kidney (HEK) cells expressing the hERG channel.
» Methodology: Patch-clamp electrophysiology.

e Procedure: Cells were exposed to increasing concentrations of valbenazine, and the hERG
channel current was measured. The concentration-response curve was used to calculate the
IC50 value.
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In Vivo Cardiovascular Study in Dogs

The effect of valbenazine on the QT interval was assessed in dogs.

Table 3: In Vivo QT Prolongation in Dogs

NOEL for QTc
Dose (mg/kg/day) QT Prolongation Remarks Prolongation
(mgl/kg/day)

This dose is

approximately 6 times ]
] 12.5 (approximately 5
the maximum )
=15 Moderate times the MRHD on a
recommended human

dose (MRHD) on a

mg/m2 basis.[3]

mg/mz basis)[3]

o Test System: Beagle dogs.
e Administration: Oral.

¢ Monitoring: Continuous electrocardiogram (ECG) monitoring was performed to assess heart
rate, PR interval, QRS duration, and QT interval. The corrected QT interval (QTc) was
calculated using a species-specific formula.

e Procedure: Animals were administered single or repeat doses of valbenazine, and ECGs
were recorded at baseline and at multiple time points post-dose. Plasma samples were
collected for pharmacokinetic analysis to correlate drug exposure with cardiovascular effects.

Reproductive and Developmental Toxicology

Studies were conducted in rats and rabbits to evaluate the potential effects of valbenazine on
fertility, embryo-fetal development, and pre- and postnatal development.

Table 4. Summary of Reproductive and Developmental Toxicology Findings
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Study Type Species Key Findings

Decreased fertility, considered

Fertility and Early Embryonic Rat to be related to an increase in
a
Development prolactin and not a direct
effect.[3]

No malformations were

observed at doses up to 1.8
Embryo-Fetal Development Rat and Rabbit (rat) or 24 (rabbit) times the

MRHD based on mg/m2 body

surface area.[4]

Increased incidence of
Pre- and Postnatal o
Rat stillbirths and postnatal pup
Development ]
mortality.[3]

Test System: Pregnant Sprague-Dawley rats.

Administration: Oral gavage from gestation day 7 through lactation day 20.

Dose Groups: Vehicle control and multiple dose levels of valbenazine.

Endpoints: Maternal observations (clinical signs, body weight, food consumption), parturition
(gestation length, delivery), and litter parameters (number of live/dead pups, pup viability,
pup body weight, and developmental landmarks).

Central Nervous System (CNS) Safety
Pharmacology

The CNS effects of valbenazine are directly related to its mechanism of action as a VMAT?2
inhibitor, leading to the depletion of monoamines.

Table 5: CNS Safety Pharmacology Findings
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Species Observed Effects

Decreased motor activity, ataxia, ptosis

Rat, Mouse, Do
J (drooping eyelid).[2][3]

o Methodology: A functional observational battery (FOB) and automated locomotor activity

assessment were conducted in rodents.

o Procedure: Animals were administered valbenazine and observed for a range of neurological
and behavioral changes, including posture, gait, arousal, and reflex responses. Locomotor
activity was quantified using automated activity monitors.

Mechanism of Action and Signaling Pathway

Valbenazine is a prodrug that is metabolized to its active form, NBI-98782 ([+]-a-
dihydrotetrabenazine). NBI-98782 is a selective inhibitor of VMAT2, a transporter protein
located on the membrane of presynaptic vesicles in neurons. VMAT2 is responsible for
packaging monoamines (such as dopamine, norepinephrine, and serotonin) from the
cytoplasm into synaptic vesicles for storage and subsequent release into the synapse. By
inhibiting VMAT2, NBI-98782 reduces the loading of monoamines into vesicles, leading to a
decrease in their release and a reduction in synaptic monoamine levels.
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Caption: VMAT2 Inhibition by NBI-98782 in the Presynaptic Neuron.

Experimental Workflow: Preclinical Safety
Assessment

The preclinical safety evaluation of NBI-98782 followed a structured workflow to characterize

its toxicological profile.
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Caption: Generalized Workflow for Preclinical Safety Assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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